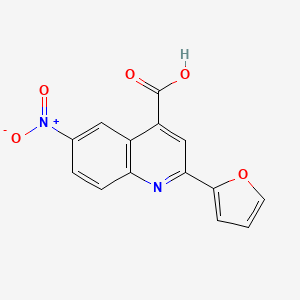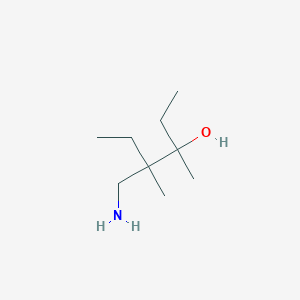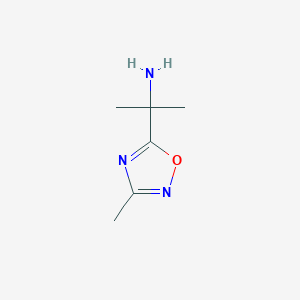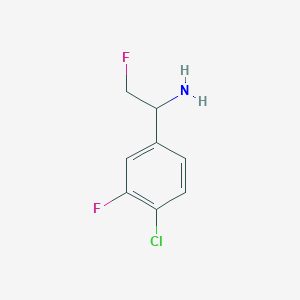
3-Methyl-4-(4-nitrophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(4-nitrophenyl)pyrrolidine is a compound belonging to the pyrrolidine family, which is a class of nitrogen-containing heterocycles Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(4-nitrophenyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 4-nitrobenzaldehyde with 3-methylpyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being confirmed by spectroscopic techniques such as NMR and IR spectroscopy.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(4-nitrophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
3-Methyl-4-(4-nitrophenyl)pyrrolidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(4-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound may also bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylpyrrolidine: Lacks the methyl group at the 3-position.
3-Methylpyrrolidine: Lacks the nitrophenyl group.
4-Nitrophenylproline: Contains a carboxyl group instead of a methyl group.
Uniqueness
3-Methyl-4-(4-nitrophenyl)pyrrolidine is unique due to the presence of both a methyl group and a nitrophenyl group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-methyl-4-(4-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C11H14N2O2/c1-8-6-12-7-11(8)9-2-4-10(5-3-9)13(14)15/h2-5,8,11-12H,6-7H2,1H3 |
InChI Key |
FKLZEEJLXNGKQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC1C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[5-(Chlorosulfonyl)-1-methyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B15260152.png)



![4-[(But-2-yn-1-yl)amino]benzoic acid](/img/structure/B15260182.png)



![4-(Propan-2-yl)-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B15260205.png)
![2-[(2-Ethylcyclohexyl)amino]ethan-1-ol](/img/structure/B15260215.png)
![2-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B15260219.png)



